2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile
Description
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile (CAS: 153274-57-8) is a nitrile-containing compound featuring a pyridine ring at the 2-position, a hydroxymethyl group, and a propenenitrile moiety. Its molecular weight is 160.18 g/mol, and it is primarily used in research settings for synthetic and crystallographic studies . The hydroxymethyl and pyridinyl groups enable hydrogen bonding, influencing its reactivity and solid-state packing .
Properties
IUPAC Name |
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,9,12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFAVUBNBGXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile typically involves the reaction of pyridine-2-carbaldehyde with a suitable nitrile compound under specific conditions . One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 2-(aminomethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Derivatives
- 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile (CAS: 211616-63-6) differs in the pyridine substitution (3-position instead of 2-position). This positional change alters electronic properties and may affect solubility and reactivity .
Aromatic Substitution: Nitrophenyl vs. Pyridinyl
- 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile (CAS: 127489-24-1) replaces the pyridine with a 4-nitrophenyl group. The nitro group is a strong electron-withdrawing substituent, increasing acidity at the hydroxymethyl group and enhancing electrophilicity of the nitrile. This compound has a higher molecular weight (204.19 g/mol) and distinct reactivity in nucleophilic additions compared to the pyridinyl analog .
Heterocycle Variations: Thiophene and Ferrocene Derivatives
- 2-[(5-chlorothiophen-2-yl)(hydroxy)methyl]prop-2-enenitrile : Substituting pyridine with chlorothiophene introduces sulfur, reducing basicity and altering π-π stacking interactions. Thiophene’s lower aromaticity compared to pyridine may decrease thermal stability .
- This metallocene derivative exhibits antimicrobial and antitumor properties, unlike the purely organic pyridinyl analog .
Functional Group Modifications: Sulfonyl vs. Hydroxymethyl
- 2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridin-2-yl)amino)prop-2-enenitrile (CAS: 1025311-37-8): The sulfonyl group enhances electrophilicity and acts as a leaving group, contrasting with the hydrogen-bonding capability of hydroxymethyl. The trifluoromethylpyridinyl substituent further increases electron deficiency, impacting reactivity in cross-coupling reactions .
Structural and Functional Comparison Tables
Table 1: Key Physicochemical Properties
Research Findings and Insights
- Hydrogen Bonding and Crystallography : The pyridin-2-yl derivative exhibits stronger hydrogen bonding (N–H···O and O–H···N interactions) compared to its 3-isomer, influencing crystal packing and stability .
- Biological Activity : Ferrocene derivatives demonstrate marked antimicrobial effects, while nitro-substituted analogs may serve as intermediates in explosive or pharmaceutical synthesis .
- Reactivity : Sulfonyl and nitro groups enhance electrophilicity, making these compounds more reactive in SN2 or nucleophilic addition reactions than the hydroxymethyl variant .
Biological Activity
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group, a pyridine moiety, and a nitrile group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interactions with various biomolecules. The compound can form hydrogen bonds and engage in hydrophobic interactions due to its functional groups. These interactions may lead to the inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly through enzyme inhibition pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The following table summarizes the findings from various studies:
| Study | Activity Assessed | Results |
|---|---|---|
| Study A | Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| Study B | Anticancer | Inhibition of DHFR with IC50 = 50 µM |
| Study C | Enzyme Inhibition | Significant reduction in enzyme activity at 100 µM |
Case Studies
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : A study involving human prostate cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Research Findings
Recent investigations have highlighted the compound's antioxidant properties as well. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
